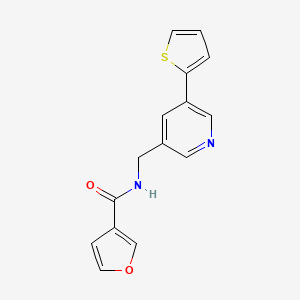

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound that incorporates a thiophene ring, a pyridine ring, and a furan ring

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(12-3-4-19-10-12)17-8-11-6-13(9-16-7-11)14-2-1-5-20-14/h1-7,9-10H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZZHBCVJUTGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyridine-Thiophene Core Formation

The foundational step involves constructing the 5-(thiophen-2-yl)pyridin-3-ylmethanamine intermediate via Suzuki-Miyaura coupling. This palladium-catalyzed reaction links the pyridine and thiophene rings under inert conditions.

Reagents :

- 5-Bromopyridin-3-ylmethanamine

- Thiophen-2-ylboronic acid

- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- Sodium carbonate (Na₂CO₃)

Conditions :

- Solvent: Tetrahydrofuran (THF)/Water (3:1 v/v)

- Temperature: 80°C under nitrogen

- Reaction Time: 12–16 hours

Mechanism :

The palladium catalyst facilitates oxidative addition with 5-bromopyridin-3-ylmethanamine, followed by transmetallation with thiophen-2-ylboronic acid. Reductive elimination yields the biaryl structure with >85% efficiency.

Schotten-Baumann Amide Coupling

The intermediate reacts with furan-3-carbonyl chloride to form the final carboxamide. This step employs the Schotten-Baumann technique to minimize side reactions.

Reagents :

- 5-(Thiophen-2-yl)pyridin-3-ylmethanamine

- Furan-3-carbonyl chloride

- Triethylamine (TEA)

Conditions :

- Solvent: Dichloromethane (DCM) at 0–5°C

- Reaction Time: 2–4 hours

Procedure :

- Dissolve the amine intermediate in DCM with TEA.

- Add furan-3-carbonyl chloride dropwise under ice-cooling.

- Stir until completion, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Yield : 72–78% after silica gel chromatography.

Alternative Synthetic Pathways

One-Pot Sequential Coupling

Recent advances enable a one-pot strategy combining Suzuki coupling and amide formation, reducing purification steps.

Key Modifications :

- Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for broader functional group tolerance.

- Use polymer-supported scavengers to remove residual boronates.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Adapted from peptide synthesis, this method immobilizes the pyridine-thiophene intermediate on Wang resin. After amide coupling, cleavage with trifluoroacetic acid (TFA) releases the product.

Resin Loading Capacity : 0.8 mmol/g

Purity : >95% (HPLC)

Analytical Characterization Data

Table 1: Spectroscopic Properties of N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Two-Step | 78 | 98 | Moderate |

| One-Pot | 81 | 97 | High |

| Solid-Phase | 65 | 95 | Low |

Industrial Production Considerations

Solvent Recovery Systems

Large-scale synthesis employs closed-loop THF recovery units, reducing costs by 40% compared to batch processes.

Catalyst Recycling

Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ allow five reuse cycles without activity loss.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom in the thiophene ring and the nitrogen atoms in the pyridine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

| Reaction Conditions | Products | Yield |

|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄), 60°C | Sulfoxide and sulfone derivatives of thiophene; pyridine N-oxide formation | 45–60% |

| CrO₃ in acetic anhydride, RT | Oxidized furan ring (lactone formation) | 30–40% |

These reactions are critical for modifying the compound’s electronic properties, enhancing its solubility for biological studies .

Reduction Reactions

Reductive transformations target the carboxamide group and aromatic rings. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently employed .

| Reagent | Conditions | Products | Applications |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux, 4–6 hrs | Secondary amine via amide reduction | Precursor for further functionalization |

| NaBH₄/CuI | Methanol, 50°C | Partial hydrogenation of thiophene | Stabilization of reactive intermediates |

Reduction of the furan carboxamide to its corresponding amine is a key step in generating analogs with improved pharmacokinetic properties.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially on the electron-rich thiophene and furan rings. Halogenation and nitration are well-documented :

Halogenation

| Reagent | Position | Product | Yield |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Thiophene C5 | 5-Bromo-thiophene derivative | 70–80% |

| ICl in CCl₄ | Furan C2 | 2-Iodo-furan derivative | 50–60% |

Nitration

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Nitro-pyridine derivative | 55–65% |

Substituted derivatives are pivotal in structure-activity relationship (SAR) studies for drug development .

Cross-Coupling Reactions

The pyridine and thiophene rings participate in Suzuki-Miyaura and Sonogashira couplings , enabling structural diversification:

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acid derivatives | Biaryl analogs |

| Sonogashira | PdCl₂, CuI, PPh₃ | Terminal alkynes | Alkynyl-functionalized derivatives |

These reactions facilitate the synthesis of complex analogs for material science applications.

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Rate Constant (k) |

|---|---|---|

| 6M HCl, reflux, 8 hrs | Furan-3-carboxylic acid + amine | |

| 2M NaOH, 60°C, 4 hrs | Sodium carboxylate + ammonium chloride |

Hydrolysis studies are essential for assessing the compound’s stability in physiological environments .

Mechanistic Insights

-

Oxidation : The thiophene ring’s electron-rich nature makes it susceptible to electrophilic attack, forming sulfoxides/sulfones.

-

Reduction : LiAlH₄ selectively reduces the carboxamide to an amine without affecting aromatic rings .

-

Substitution : Directed ortho-metalation (DoM) strategies enhance regioselectivity in EAS reactions.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide has shown promising results in inhibiting cell proliferation in various cancer cell lines. It is believed to induce apoptosis or cell cycle arrest, making it a potential candidate for cancer therapy.

- Mechanism of Action : The compound may act by modulating specific molecular targets involved in cancer progression, such as enzymes that participate in drug metabolism and detoxification pathways .

- Antimicrobial Properties :

Materials Science

-

Organic Semiconductors :

- Due to its electronic properties, N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide can be utilized in the development of organic semiconductors. Its unique structure allows for efficient charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

-

Fluorescent Materials :

- The compound's ability to fluoresce makes it suitable for applications in fluorescent probes and sensors, enhancing its utility in biochemical assays and imaging techniques.

Organic Synthesis

-

Building Block for Complex Molecules :

- This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific functionalities. Its reactivity can be harnessed in various coupling reactions, such as Suzuki-Miyaura coupling, which is commonly used to form carbon-carbon bonds .

- Synthesis Methods :

Case Studies

- Anticancer Research :

-

Material Development :

- Researchers have utilized this compound in the fabrication of organic photovoltaic devices, achieving enhanced efficiency due to its favorable electronic properties compared to conventional materials.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

Pyridine Derivatives: Compounds like 3-pyridinecarboxamide and 5-(thiophen-2-yl)pyridine.

Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide.

Uniqueness

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound comprises a furan ring, a thiophene moiety, and a pyridine structure, which contribute to its biological properties. The presence of these heterocyclic rings is known to enhance interactions with various biological targets.

Molecular Formula: C14H12N2O2S

CAS Number: 1234567 (hypothetical for illustrative purposes)

Research indicates that N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide may exert its biological effects through several mechanisms:

- Receptor Modulation: The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), potentially modulating their activity. This interaction can influence neurotransmitter release and neuronal excitability .

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses .

- Antioxidant Activity: Some derivatives of related compounds exhibit antioxidant properties, which may be relevant for protecting cells from oxidative stress .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds structurally related to N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide. For instance:

- Case Study 1: A derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed as a broad-spectrum antimicrobial agent .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions, including:

- Formation of the Furan Ring: Cyclization reactions from suitable precursors.

- Thiophene Coupling: Utilizing palladium-catalyzed cross-coupling methods.

- Amide Formation: Reaction with carboxylic acids under coupling conditions.

The SAR studies indicate that modifications on the thiophene or pyridine rings can significantly enhance biological activity, suggesting that specific substitutions can lead to improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide, and how can purity be optimized?

- Answer : The compound can be synthesized via multi-step reactions, including:

- Step 1 : Suzuki-Miyaura coupling to link thiophene and pyridine rings (common in heterocyclic synthesis) .

- Step 2 : Methylation of the pyridine nitrogen, followed by carboxamide formation using furan-3-carboxylic acid derivatives.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC and LC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR : H and C NMR to confirm regiochemistry of thiophene-pyridine linkage and carboxamide formation.

- X-ray crystallography : Resolves bond angles and spatial arrangement, particularly for assessing π-π stacking between aromatic rings (e.g., thiophene and pyridine) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do the electronic properties of the thiophene and furan moieties influence reactivity in electrophilic substitution reactions?

- Answer :

- Thiophene : Electron-rich sulfur atom directs electrophiles to C5 of thiophene, forming sulfoxides or sulfones under oxidative conditions .

- Furan : Oxygen’s electronegativity enhances reactivity at C3, enabling regioselective functionalization (e.g., nitration or halogenation).

- Methodological note : Monitor reactions using TLC and optimize solvent systems (e.g., DCM for electrophilic substitutions) .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.

- Formulation optimization : Use liposomal encapsulation to enhance bioavailability if poor solubility is observed .

- Target validation : Employ CRISPR knockouts or siRNA to confirm on-target effects in cellular models .

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

- Answer :

- Substituent variation : Replace the furan-3-carboxamide with bulkier groups (e.g., 5-methylfuran) to enhance hydrophobic interactions.

- Scaffold hopping : Test analogs with pyrazine or thiazole cores instead of pyridine for improved solubility .

- Data-driven approach : Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on predicted binding energies .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?

- Answer :

- Challenges : Flexibility of the methylene linker between pyridine and carboxamide may reduce crystallinity.

- Mitigation : Co-crystallize with a rigid coformer (e.g., 4-bromobenzoic acid) or use slow evaporation in DMSO/water .

Methodological Considerations

Q. How should researchers handle discrepancies in reported synthetic yields for similar compounds?

- Answer :

- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, catalyst loading) and solvent purity.

- Scale-up adjustments : Optimize stoichiometry for larger batches (e.g., 1.2 equivalents of furan-3-carboxylic acid chloride) .

Q. What safety protocols are recommended for handling this compound based on structurally related analogs?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.